
Lamotrigine-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lamotrigine-13C,d3 is a labeled form of Lamotrigine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively . Lamotrigine is a well-known anticonvulsant and antiepileptic agent that selectively blocks voltage-gated sodium ion channels, stabilizing presynaptic neuronal membranes and inhibiting the release of glutamate . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Lamotrigine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Lamotrigine molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dichlorophenylamine, which is then subjected to isotopic labeling.
Isotopic Labeling: The carbon-13 and deuterium atoms are introduced into the molecule through specific chemical reactions.
Cyclization: The labeled intermediate undergoes cyclization to form the triazine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled starting materials are synthesized.
Optimization: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
Lamotrigine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for studying its pharmacokinetics and metabolic pathways .
科学研究应用
Lamotrigine-13C,d3 has several scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Lamotrigine in the body.
Metabolic Pathways: Researchers use this compound to identify and quantify metabolites of Lamotrigine.
Drug Development: It aids in the development of new antiepileptic drugs by providing insights into the metabolic profile of Lamotrigine.
Clinical Studies: This compound is used in clinical studies to monitor drug levels in patients and optimize dosing regimens.
作用机制
Lamotrigine-13C,d3 exerts its effects by selectively blocking voltage-gated sodium ion channels. This action stabilizes presynaptic neuronal membranes and inhibits the release of the excitatory neurotransmitter glutamate . The inhibition of sodium channels prevents the repetitive firing of neurons, which is crucial in managing epilepsy and other neurological disorders .
相似化合物的比较
Similar Compounds
Lamotrigine: The non-labeled form of Lamotrigine, used as an anticonvulsant and antiepileptic agent.
Lamotrigine-13C3,d3: Another isotopically labeled form of Lamotrigine, with three carbon-13 atoms and three deuterium atoms.
Lamotrigine isethionate: A salt form of Lamotrigine used for different pharmacological studies.
Uniqueness
Lamotrigine-13C,d3 is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it an invaluable tool in drug development and clinical research .
属性
分子式 |
C9H7Cl2N5 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC 名称 |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(513C)1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,8+1 |
InChI 键 |
PYZRQGJRPPTADH-HNFBEUNHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[13C](N=C(N=N2)N)N)[2H] |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
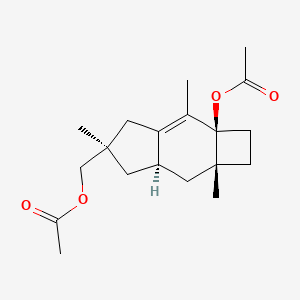
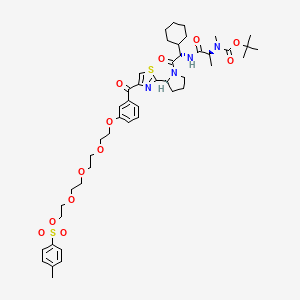
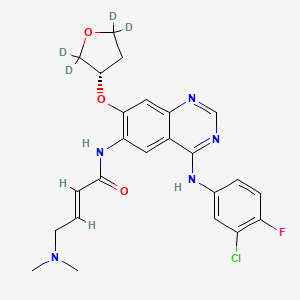
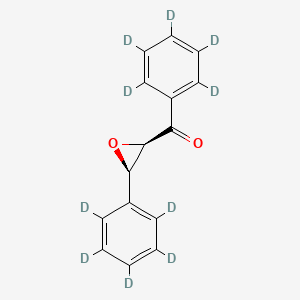
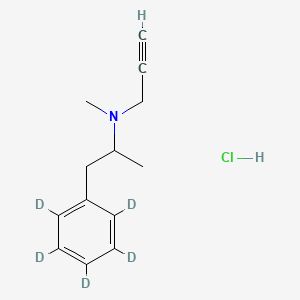
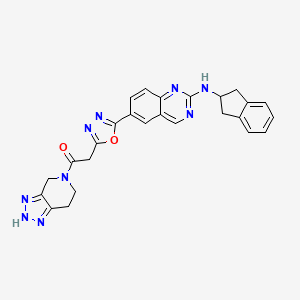
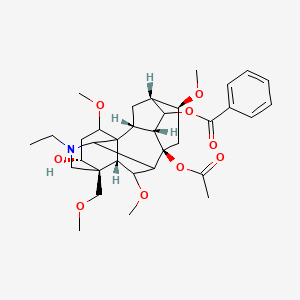
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
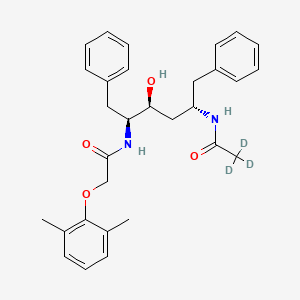

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
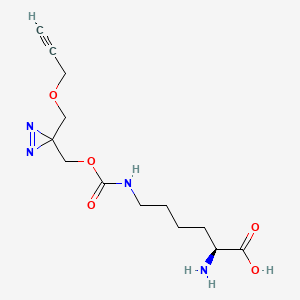
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
